3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorine Atom: Chlorination of the benzamide core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with the chlorinated benzamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their conformation and affecting their function. This is particularly useful in studying protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[4-hydroxy-3-(benzoxazol-2-yl)phenyl]benzamide: Lacks the methyl group on the benzoxazole moiety.
3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Contains a benzothiazole instead of a benzoxazole.
Uniqueness
Structural Features: The presence of the 6-methyl group on the benzoxazole moiety distinguishes it from other similar compounds, potentially affecting its binding affinity and specificity.
Functional Properties: The unique combination of functional groups in this compound may result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-5-7-17-19(9-12)27-21(24-17)16-11-15(6-8-18(16)25)23-20(26)13-3-2-4-14(22)10-13/h2-11,25H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBZRXJDKCCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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